molecular formula C8H8F3NO3 B14479875 Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate CAS No. 65865-31-8

Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate

Cat. No.: B14479875
CAS No.: 65865-31-8
M. Wt: 223.15 g/mol
InChI Key: ACNOKPJNPZPMCE-UHFFFAOYSA-N
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Description

Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further linked to an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-(trifluoromethyl)benzofuran-2-yl)carbamate
  • Ethyl (5-(trifluoromethyl)thiophene-2-yl)carbamate
  • Ethyl (5-(trifluoromethyl)pyrrole-2-yl)carbamate

Uniqueness

Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like benzofuran, thiophene, or pyrrole. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

65865-31-8

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

ethyl N-[5-(trifluoromethyl)furan-2-yl]carbamate

InChI

InChI=1S/C8H8F3NO3/c1-2-14-7(13)12-6-4-3-5(15-6)8(9,10)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ACNOKPJNPZPMCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(O1)C(F)(F)F

Origin of Product

United States

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